molecular formula C9H11FO2 B13622302 2-(3-Fluoro-5-methoxyphenyl)ethan-1-ol

2-(3-Fluoro-5-methoxyphenyl)ethan-1-ol

Cat. No.: B13622302
M. Wt: 170.18 g/mol
InChI Key: BMGLPYMIMYMQNF-UHFFFAOYSA-N
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Description

2-(3-Fluoro-5-methoxyphenyl)ethan-1-ol is an organic compound with the molecular formula C9H11FO2 It is a derivative of phenylethanol, where the phenyl ring is substituted with a fluorine atom at the 3-position and a methoxy group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-5-methoxyphenyl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable phenyl derivative, such as 3-fluoro-5-methoxybenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include catalytic hydrogenation processes or continuous flow synthesis to ensure higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-5-methoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The fluorine and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), Pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles under appropriate conditions

Major Products

    Oxidation: 2-(3-Fluoro-5-methoxyphenyl)ethanone

    Reduction: 2-(3-Fluoro-5-methoxyphenyl)ethane

    Substitution: Depending on the nucleophile, various substituted phenylethanol derivatives

Scientific Research Applications

2-(3-Fluoro-5-methoxyphenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-5-methoxyphenyl)ethan-1-ol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The fluorine and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets, thereby modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Fluoro-4-methoxyphenyl)ethan-1-ol
  • 2-(3-Fluoro-5-methoxyphenyl)ethan-1-amine
  • 2-(3-Fluoro-5-methoxyphenyl)ethan-1-one

Uniqueness

2-(3-Fluoro-5-methoxyphenyl)ethan-1-ol is unique due to the specific positioning of the fluorine and methoxy groups on the phenyl ring. This unique substitution pattern can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C9H11FO2

Molecular Weight

170.18 g/mol

IUPAC Name

2-(3-fluoro-5-methoxyphenyl)ethanol

InChI

InChI=1S/C9H11FO2/c1-12-9-5-7(2-3-11)4-8(10)6-9/h4-6,11H,2-3H2,1H3

InChI Key

BMGLPYMIMYMQNF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)CCO)F

Origin of Product

United States

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